molecular formula C13H14N2O4Se B12801477 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil CAS No. 136632-02-5

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil

Cat. No.: B12801477
CAS No.: 136632-02-5
M. Wt: 341.23 g/mol
InChI Key: MSHMPATWDDEABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound delineates its structural components with precision. The parent uracil scaffold (C₄H₄N₂O₂) is substituted at the N1 position by a (2-hydroxyethoxy)methyl group and at the C6 position by a phenylselenenyl moiety. The molecular formula is C₁₃H₁₅N₂O₄Se , derived as follows:

  • Uracil core : C₄H₄N₂O₂
  • (2-Hydroxyethoxy)methyl group : C₃H₇O₂
  • Phenylselenenyl group : C₆H₅Se

Table 1: Molecular Formula Breakdown

Component Formula Contribution Molar Mass (g/mol)
Uracil core C₄H₄N₂O₂ 112.09
(2-Hydroxyethoxy)methyl C₃H₇O₂ 91.09
Phenylselenenyl C₆H₅Se 172.06
Total C₁₃H₁₅N₂O₄Se 375.24

The (2-hydroxyethoxy)methyl group introduces a hydrophilic side chain, enhancing aqueous solubility, while the phenylselenenyl group contributes redox-active selenium, a feature linked to potential biological activity.

Crystallographic and Conformational Properties

While direct X-ray crystallographic data for this compound remains unpublished, analogous selenated uracil derivatives exhibit planar uracil cores with substituents adopting distinct spatial orientations. For example, in 2-selenouracil, the selenium atom at C2 induces a slight distortion from planarity due to enhanced spin-orbit coupling. Extrapolating to this compound:

  • The uracil ring likely retains near-planarity, as seen in related structures.
  • The phenylselenenyl group at C6 may adopt a syn or anti conformation relative to the uracil’s carbonyl groups, influenced by steric and electronic factors.
  • The (2-hydroxyethoxy)methyl group at N1 introduces conformational flexibility, with the hydroxyethoxy chain capable of intramolecular hydrogen bonding to adjacent carbonyl oxygen atoms.

Key Conformational Drivers :

  • Steric effects : Bulky phenylselenenyl and flexible hydroxyethoxy groups compete for low-energy conformations.
  • Electronic effects : Selenium’s polarizability stabilizes charge-transfer interactions with the uracil π-system.

Comparative Structural Features with Selenated Uracil Analogues

The structural uniqueness of this compound becomes evident when compared to other selenated uracils:

Table 2: Structural Comparison with Selenated Uracil Analogues

Compound Selenium Position Key Substituents Biological Implications
This compound C6 (2-Hydroxyethoxy)methyl, phenyl Enhanced solubility; redox activity
2-Selenouracil C2 None Ultrafast intersystem crossing
6-Phenylselenenyluracil C6 Phenyl Antiviral activity
Key Differences:
  • Substituent Effects :

    • The (2-hydroxyethoxy)methyl group distinguishes this compound from simpler phenylselenenyluracils, enabling hydrogen-bonding interactions absent in analogues like 6-phenylselenenyluracil.
    • Compared to 2-selenouracil, the C6 selenium placement alters the electron density distribution, potentially reducing intersystem crossing efficiency but enhancing stability.
  • Electronic Structure :

    • Density functional theory (DFT) studies of analogous compounds suggest that selenium at C6 increases the HOMO-LUMO gap compared to C2-substituted derivatives, impacting photoreactivity.
  • Biological Relevance :

    • The hydroxyethoxy side chain may improve pharmacokinetic properties, such as membrane permeability, relative to unsubstituted selenouracils.

This compound’s hybrid structure merges the redox activity of selenium with the solubility-enhancing hydroxyethoxy group, positioning it as a candidate for targeted therapeutic applications. Future studies should prioritize crystallographic validation and electronic structure modeling to refine these structural insights.

Properties

CAS No.

136632-02-5

Molecular Formula

C13H14N2O4Se

Molecular Weight

341.23 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-12(8-11(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18)

InChI Key

MSHMPATWDDEABX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC(=O)NC(=O)N2COCCO

Origin of Product

United States

Preparation Methods

Chlorination of Uracil Core

  • Reagents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) are commonly used to introduce a chlorine atom at the 5-position of the uracil ring.
  • Conditions: The reaction is typically conducted under reflux with careful temperature control to avoid over-chlorination or degradation.
  • Outcome: Formation of 5-chlorouracil, which is a key intermediate for further substitution.

Introduction of the Phenylselenenyl Group

  • Reagents: Phenylselenyl chloride (PhSeCl) is employed as the electrophilic selenium source.
  • Mechanism: Electrophilic aromatic substitution occurs at the 6-position of the uracil ring, facilitated by the electron-withdrawing chlorine at the 5-position which directs regioselectivity.
  • Base: Triethylamine or similar organic bases are used to neutralize the hydrochloric acid generated and stabilize the reaction environment.
  • Conditions: Anhydrous and inert atmosphere conditions are critical to prevent hydrolysis of PhSeCl and maintain selenium reactivity.
  • Yield: Reported yields for this step range from 38% to 72%, depending on catalyst presence (e.g., SnCl4) and reaction parameters.

Alkylation with 2-Hydroxyethoxy Methyl Group

  • Reagents: 2-Chloroethanol or its derivatives serve as alkylating agents.
  • Base: Potassium carbonate (K2CO3) or similar bases facilitate nucleophilic substitution at the N-1 position of the uracil ring.
  • Mechanism: The hydroxyethoxy methyl group is introduced via nucleophilic substitution, displacing the chlorine or other leaving groups.
  • Conditions: Mild heating and polar aprotic solvents (e.g., DMF) are typically used to enhance reaction rates and solubility.
  • Outcome: Formation of 1-((2-hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil with improved solubility and bioavailability.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization Typical Yield (%)
Chlorination SOCl2 or POCl3, reflux, inert atmosphere Control temperature to avoid over-chlorination 70-85
Phenylselenenylation PhSeCl, triethylamine, anhydrous solvent Use dry conditions, SnCl4 catalyst may improve yield 38-72
Alkylation with 2-chloroethanol K2CO3, DMF, mild heating Optimize base amount and reaction time 60-75

Analytical Validation of the Product

  • NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns; characteristic signals include chemical shifts for the phenylselenenyl group and hydroxyethoxy methyl moiety.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and selenium incorporation via isotopic pattern analysis.
  • Purity Assessment: HPLC and elemental analysis ensure product purity and correct stoichiometry.

Industrial Scale Considerations

  • Scale-up involves continuous flow reactors to maintain consistent reaction conditions.
  • Automation and in-line monitoring improve yield and reduce impurities.
  • Cost-effectiveness is enhanced by optimizing reagent stoichiometry and recycling catalysts.

Summary of Key Research Findings

  • The phenylselenenyl group introduction is critical for biological activity and requires stringent anhydrous conditions.
  • The hydroxyethoxy methyl substitution enhances solubility and pharmacokinetic properties.
  • Multi-step synthesis demands careful control of regioselectivity and functional group stability.
  • Yields vary widely depending on catalyst use and reaction optimization, with potential for further improvement.

This comprehensive synthesis approach for 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil integrates halogenation, electrophilic selenium chemistry, and nucleophilic substitution, supported by rigorous analytical validation and scalable industrial methods. The compound’s preparation is well-documented in the literature, reflecting its importance in medicinal chemistry research.

Chemical Reactions Analysis

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil undergoes various chemical reactions, including:

    Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can undergo reduction reactions to remove the phenylselenenyl group.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antiviral and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent due to its ability to interfere with nucleic acid metabolism.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, disrupting their normal function and leading to cell death. This property makes it a potential candidate for antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral activity and structural features of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil can be contextualized by comparing it to three key classes of analogs:

HEPT Derivatives (Phenylthio-Substituted Uracils)

HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and its derivatives are well-characterized non-nucleoside RT inhibitors (NNRTIs). Key comparisons include:

  • Structural Differences :
    • C5 Position : HEPT derivatives typically have a methyl group (thymine base), whereas the queried compound retains a hydrogen at C5 (uracil base). Substitutions at C5 (e.g., ethyl or propyl) in HEPT analogs enhance anti-HIV activity by improving RT binding .
    • C6 Position : The phenylselenenyl group in the queried compound replaces the phenylthio group in HEPT. Selenium’s larger size and redox activity may influence binding kinetics or toxicity .
  • Activity :
    • HEPT derivatives like 1-benzyloxymethyl-5-ethyl-6-phenylthiouracil exhibit IC50 values as low as 1.5–7.0 nM against HIV-1, surpassing the parent HEPT compound (IC50 ~1,000 nM) .
    • The absence of a C5 alkyl group in the queried compound may reduce potency compared to 5-substituted HEPT analogs .
  • Mechanism: HEPT derivatives inhibit HIV-1 RT non-competitively with respect to TTP (thymidine triphosphate), while selenium-substituted analogs may share this mechanism .

Selenenenyl-Substituted Analogs

  • 1-(Ethoxymethyl)-6-(phenylselenyl)-5-ethyl uracil: This analog features an ethoxymethyl group at N1 and an ethyl group at C5.
  • 5-(Phenylselenenyl)uracil Derivatives :
    • These compounds (e.g., PSAU, 18) inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, suggesting divergent biological targets compared to RT-focused HEPT analogs .

Deoxy Analogs and NcRTIs

  • Deoxy HEPT Analogs :
    • Deoxygenation at the ribose moiety (e.g., 1-[(alkyloxy)methyl]-6-(arylthio)uracils) reduces metabolic instability but may alter RT binding .
  • DAVPs (4-Dimethylamino-6-vinylpyrimidines): Structurally related to HEPT, DAVPs act as nucleotide-competing RT inhibitors (NcRTIs), binding competitively with TTP. This contrasts with the non-competitive mechanism of HEPT derivatives .

Structural and Activity Data Table

Compound Name Position 1 Substituent Position 5 Substituent Position 6 Substituent Key Activity (IC50) Mechanism of Action References
HEPT (1-[(2-HE)M]-6-(PhS)thymine) (2-Hydroxyethoxy)methyl CH3 (thymine) Phenylthio ~1,000 nM Non-competitive NNRTI
1-Benzyloxymethyl-5-ethyl-6-(PhS)uracil Benzyloxymethyl C2H5 Phenylthio 1.5–7.0 nM NNRTI
1-((2-HE)M)-6-(PhSe)uracil (queried compound) (2-Hydroxyethoxy)methyl H (uracil) Phenylselenenyl Not reported Presumed NNRTI
1-(Ethoxymethyl)-6-(PhSe)-5-ethyl uracil Ethoxymethyl C2H5 Phenylselenenyl Not reported Not reported
DAVPs 4-Dimethylamino-6-vinyl Variable Vinyl Low nM range Competitive NcRTI

Key Research Findings and Implications

Selenium vs.

C5 Substitutions : Alkyl groups at C5 (e.g., ethyl, propyl) correlate with improved anti-HIV activity in HEPT analogs, suggesting that the absence of such groups in the queried compound could limit potency .

Mechanistic Diversity : While HEPT derivatives and selenium analogs likely act as NNRTIs, DAVPs demonstrate the importance of structural flexibility in targeting divergent RT inhibition mechanisms .

Biological Activity

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil is a synthetic compound derived from uracil, notable for its unique structural features which include a hydroxyethoxy side chain and a phenylselenenyl group. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is C13H14N2O4SeC_{13}H_{14}N_{2}O_{4}Se. The presence of the phenylselenenyl moiety is significant, as selenium-containing compounds have been associated with various biological activities, including antioxidant and anticancer properties. The hydroxyethoxy group can participate in nucleophilic substitutions, while the uracil core can undergo transformations typical of nucleobases, such as methylation or acylation, which may influence its biological activity and solubility.

Feature Description
Chemical Formula C13H14N2O4SeC_{13}H_{14}N_{2}O_{4}Se
Functional Groups Hydroxyethoxy, Phenylselenenyl
Core Structure Uracil derivative

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity, particularly against HIV-1. Preliminary studies suggest that it may inhibit reverse transcriptase activity, a key enzyme in the HIV replication process. This mechanism is similar to other uracil derivatives known for their antiviral properties.

Case Studies

  • Inhibition of HIV Reverse Transcriptase : A study demonstrated that the compound effectively inhibited reverse transcriptase in vitro, showing potential as an antiviral agent. The binding affinity to viral enzymes was assessed through various interaction studies.
  • Comparison with Other Compounds : In comparative analyses with other uracil derivatives like 5-(Phenylthio)uridine and 5-(Phenylselenyl)uridine, this compound showed enhanced biological activity due to its unique functional groups.

Anticancer Activity

The incorporation of selenium in the compound enhances its potential as an anticancer agent. Selenium compounds are known for their ability to induce apoptosis in cancer cells and modulate cellular signaling pathways involved in tumor growth. In vitro studies have indicated that this compound can inhibit tumor cell proliferation and promote cell death through mechanisms involving oxidative stress and redox signaling.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The hydroxyethoxy group allows for nucleophilic attacks on target enzymes.
  • Redox Reactions : The phenylselenenyl group can participate in redox reactions, potentially leading to the formation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells.
  • Enzyme Interaction : The compound may interact with enzymes involved in nucleotide metabolism, influencing pathways critical for viral replication and cancer cell survival.

Q & A

Q. What are the key synthetic pathways for 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)uracil, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation and selenation steps. For example, halogenation at the 5-position of uracil derivatives can be achieved using reagents like PbO₂ in glacial acetic acid, followed by selenation with phenylselenyl chloride under controlled conditions . Yield optimization requires attention to solvent polarity (e.g., THF for intermediates) and temperature (reflux for cyclization). Statistical methods like factorial design (e.g., varying molar ratios, reaction time, and catalysts) can systematically identify optimal conditions, reducing experimental redundancy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Focus on the methylene protons of the hydroxyethoxy group (δ ~3.5–4.0 ppm) and aromatic protons from the phenylselenenyl moiety (δ ~7.2–7.8 ppm).
  • FT-IR : Confirm the presence of the uracil carbonyl stretch (~1700 cm⁻¹) and hydroxyethoxy O–H stretch (~3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight with isotopic patterns for selenium (natural abundance ~7.6% for ⁸⁰Se) .

Q. How does the phenylselenenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The phenylselenenyl group acts as a leaving group due to the weak C–Se bond (bond dissociation energy ~234 kJ/mol). In nucleophilic substitution, its departure is facilitated by polar aprotic solvents (e.g., DMF) and catalysts like LiI. Comparative studies with sulfur or oxygen analogs (e.g., phenylthio or phenoxy groups) reveal slower kinetics for selenium derivatives, requiring higher activation temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) predict regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations can model transition states to identify preferential reaction sites. For example, Fukui indices may highlight nucleophilic/electrophilic regions on the uracil ring. Reaction path search algorithms (e.g., GRRM) combined with quantum chemical calculations (e.g., B3LYP/6-31G*) can map energy barriers for selenyl group displacement versus hydroxyethoxy modification . Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in this compound’s stability under acidic conditions?

Discrepancies often arise from solvent effects or unaccounted intermediates. For instance, theoretical models may neglect protonation equilibria of the uracil ring. To address this:

  • Perform pH-dependent stability assays (e.g., HPLC monitoring degradation over 24 hours).
  • Compare computed pKa values (using COSMO-RS solvation models) with experimental potentiometric titrations .
  • Use multivariate analysis (e.g., PCA) to isolate variables causing divergence .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

Nanofiltration membranes (e.g., polyamide with 200–300 Da MWCO) selectively retain the target compound while allowing smaller impurities (e.g., unreacted phenylselenol) to permeate. Optimize transmembrane pressure (5–15 bar) and solvent composition (e.g., ethanol/water mixtures) to balance flux and selectivity. Compare with traditional methods (e.g., column chromatography) using metrics like purity (%) vs. recovery time (hours) .

Q. What advanced reactor designs enhance scalability for synthesizing this compound while minimizing selenium waste?

Microreactors with immobilized catalysts (e.g., Pd/C for deprotection steps) enable continuous flow synthesis, reducing residence time and byproduct formation. For selenium recovery, integrate scavenger columns (e.g., activated carbon) post-reactor. Process simulation tools (Aspen Plus) can model mass balance and identify waste hotspots .

Methodological Considerations

Q. How to design a factorial experiment for optimizing the compound’s solubility in biocompatible solvents?

Use a 2³ factorial design with factors:

  • A : Solvent polarity (e.g., DMSO vs. PEG-400).
  • B : Temperature (25°C vs. 37°C).
  • C : pH (5.5 vs. 7.4).
    Response variables: solubility (mg/mL) and stability (% degradation at 24h). Analyze interactions using ANOVA, and apply response surface methodology (RSM) for multi-objective optimization .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across different cell lines?

Employ hierarchical clustering to group cell lines by response profiles (IC₅₀ values). Use Bayesian inference to model variability (e.g., cell membrane permeability differences). Validate with mechanistic studies (e.g., ROS generation assays) to link bioactivity to selenium redox chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.